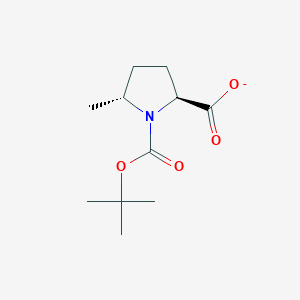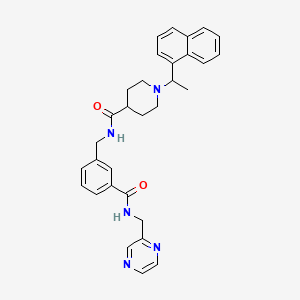
SARS-CoV-2-IN-72
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-72 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins or enzymes crucial for the virus’s replication and survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-72 involves multiple steps, starting from readily available chemical precursors. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to improve efficiency.
Use of Catalysts: Employing catalysts to accelerate reactions and increase yield.
Scalability: Ensuring that the synthetic route is scalable and can be performed in large reactors without significant loss of efficiency.
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2-IN-72 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-72 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
Mecanismo De Acción
SARS-CoV-2-IN-72 exerts its effects by targeting specific proteins or enzymes essential for the replication of SARS-CoV-2. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. Key pathways involved include:
Inhibition of Viral Proteases: Blocking the activity of proteases necessary for viral protein processing.
Interference with Viral RNA Polymerase: Preventing the replication of viral RNA.
Comparación Con Compuestos Similares
SARS-CoV-2-IN-72 is compared with other similar compounds to highlight its uniqueness:
SARS-CoV-2-IN-1: Another inhibitor targeting the same viral proteins but with different binding affinities and selectivity.
SARS-CoV-2-IN-2: A compound with a similar core structure but different functional groups, leading to variations in activity and toxicity.
SARS-CoV-2-IN-3: Known for its broader spectrum of activity against multiple coronaviruses.
Propiedades
Fórmula molecular |
C31H33N5O2 |
|---|---|
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
1-(1-naphthalen-1-ylethyl)-N-[[3-(pyrazin-2-ylmethylcarbamoyl)phenyl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C31H33N5O2/c1-22(28-11-5-8-24-7-2-3-10-29(24)28)36-16-12-25(13-17-36)30(37)34-19-23-6-4-9-26(18-23)31(38)35-21-27-20-32-14-15-33-27/h2-11,14-15,18,20,22,25H,12-13,16-17,19,21H2,1H3,(H,34,37)(H,35,38) |
Clave InChI |
ZPGWKJMBBGLGBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)C(=O)NCC5=NC=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)
![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)
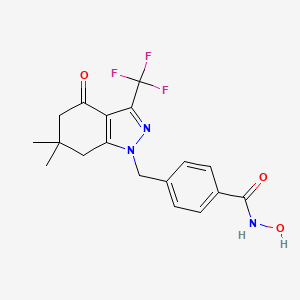

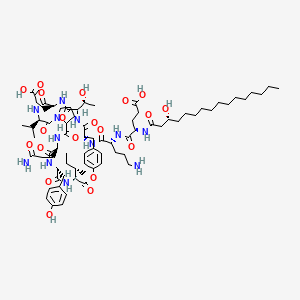
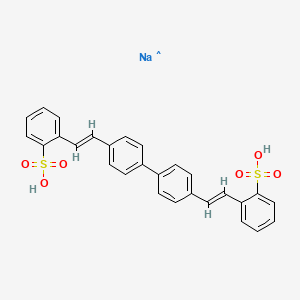
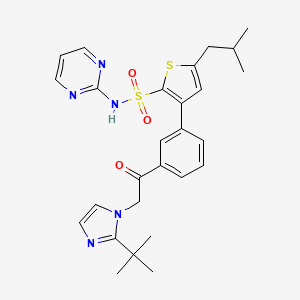

![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
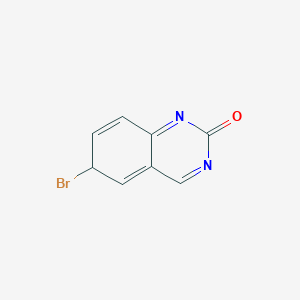
![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
